3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole
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Overview
Description
3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a pyrazole core substituted with a 4-chlorobenzyl ether and a 4-methylphenyl sulfonyl group, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution Reactions:
Sulfonylation: The final step involves the sulfonylation of the pyrazole with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the aromatic rings and ether linkage contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-{2-[(4-bromobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole
- 3-{2-[(4-methylbenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole
Uniqueness
Compared to similar compounds, 3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole is unique due to the presence of the 4-chlorobenzyl ether group, which can influence its reactivity and binding properties. This specific substitution pattern can enhance its potency and selectivity in biological assays, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[2-[(4-chlorophenyl)methoxy]phenyl]-1-(4-methylphenyl)sulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S/c1-17-6-12-20(13-7-17)30(27,28)26-15-14-22(25-26)21-4-2-3-5-23(21)29-16-18-8-10-19(24)11-9-18/h2-15H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKNGXBKHMAHDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=N2)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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